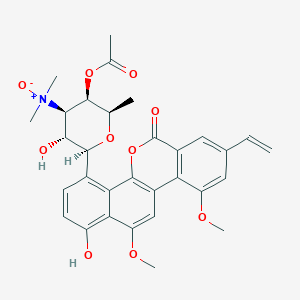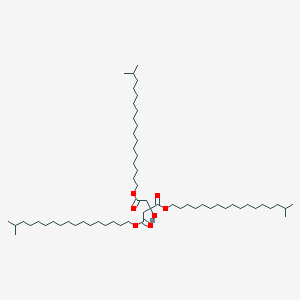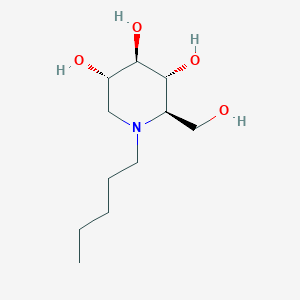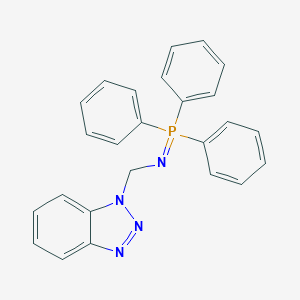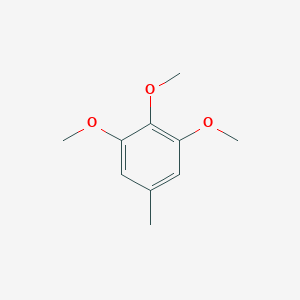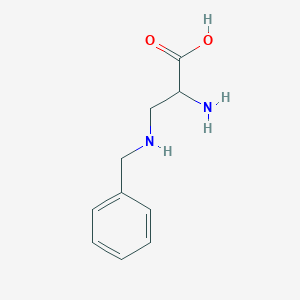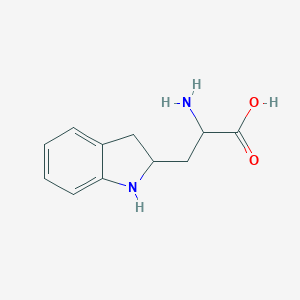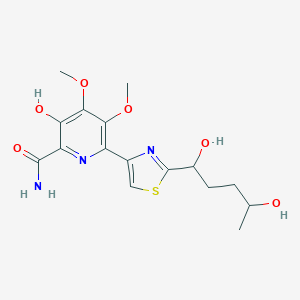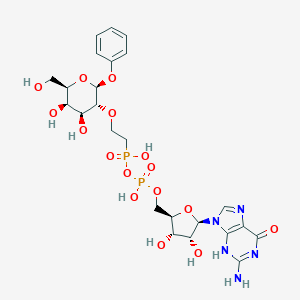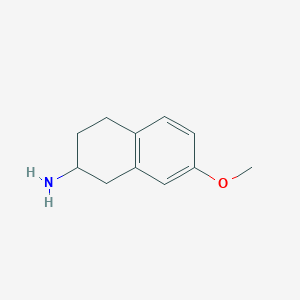
芬氧尼尔
概述
描述
Fenoxanil (cas# 115852-48-7) is a compound useful in organic synthesis.
Fenoxanil is a systemic fungicide used for the control of rice blast.
N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of 2-(2,4-dichlorophenoxy)propanoic acid with the amino group of 2-amino-2,3-dimethylbutanenitrile. It is a monocarboxylic acid amide, a dichlorobenzene, a nitrile and an aromatic ether.
科学研究应用
稻田残留衰减:朱国年(2010)研究了芬氧尼尔在稻株、水和土壤中的残留衰减。研究发现,芬氧尼尔在这些环境中的半衰期各不相同,表明其在不同农业基质中的降解速率不同(朱国年,2010)。
农产品检测分析方法:金庆河等(2015)开发了一种用于各种农产品中芬氧尼尔残留分析的方法。该方法提供了一种可靠的检测芬氧尼尔残留的方法,确保食品安全(Kim 等,2015)。
伏安测定方法:M. Brycht 等(2015)探索了一种用于检测痕量芬氧尼尔的高灵敏伏安法。该方法对于环境监测和确保遵守安全标准非常重要(Brycht 等,2015)。
诱变效应研究:郭启明(2010)对芬氧尼尔的诱变效应进行了研究,发现没有明显的诱变活性,表明其在遗传学角度相对安全(郭启明,2010)。
水稻中的纳米颗粒递送:冯竹等(2018)研究了介孔二氧化硅纳米颗粒在水稻中递送芬氧尼尔的作用。该研究对于提高芬氧尼尔在农业中的应用效果非常重要(Zhu 等,2018)。
水稻田中的分布和风险评估:傅岩等(2016)研究了芬氧尼尔在水稻田中的分布,并进行了膳食风险评估。该研究为芬氧尼尔在农业中使用对环境的影响和人类健康风险提供了有价值的见解(傅等,2016)。
作用机制
Target of Action
Fenoxanil is a fungicide that primarily targets the fungus Magnaporthe grisea, which causes rice blast disease . It belongs to a group of non-fungicidal rice blast chemicals known as melanin biosynthesis inhibitors (MBIs) .
Mode of Action
Fenoxanil operates by inhibiting melanin biosynthesis . Melanin is a crucial component of the cell walls of many fungi, providing structural integrity and protection against environmental stress. By inhibiting melanin biosynthesis, Fenoxanil weakens the fungal cell wall, making the fungus more susceptible to external stresses and less able to infect host plants .
Biochemical Pathways
The primary biochemical pathway affected by Fenoxanil is the melanin biosynthesis pathway . By inhibiting a key enzyme in this pathway, Fenoxanil prevents the synthesis of melanin, leading to weakened fungal cell walls and reduced fungal virulence .
Pharmacokinetics
It is known to be slightly mobile in the environment, suggesting that it may be absorbed and transported within plants to some extent
Result of Action
The primary result of Fenoxanil’s action is the control of rice blast disease . By inhibiting melanin biosynthesis in the rice blast fungus, Fenoxanil reduces the virulence of the fungus, helping to protect rice plants from infection and disease .
Action Environment
Fenoxanil is used mainly in environments where rice is grown, such as paddy fields . The efficacy of Fenoxanil can be influenced by various environmental factors, including temperature, humidity, and the presence of other organisms. For example, Fenoxanil may be less effective under conditions that favor rapid fungal growth. Additionally, the development of fungal resistance to Fenoxanil is a potential concern, particularly if the fungicide is used intensively in the same area .
安全和危害
未来方向
Recent research has explored the use of mesoporous silica nanoparticles (MSNs) as carriers to deliver Fenoxanil into plants, which is considered to be one method of improving the efficacy of pesticide usage in agricultural production . This could be a promising direction for future research and application of Fenoxanil.
生化分析
Biochemical Properties
Fenoxanil interacts with the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway . By inhibiting DHODH, Fenoxanil disrupts the production of pyrimidine nucleotides essential for fungal cell wall synthesis .
Cellular Effects
Fenoxanil disrupts fungal cell membrane integrity by inhibiting the synthesis of fungal cell wall components . This leads to impaired cell wall formation and ultimately inhibits fungal growth .
Molecular Mechanism
The mechanism of action of Fenoxanil involves the disruption of fungal cell membrane integrity by inhibiting the synthesis of fungal cell wall components . Specifically, Fenoxanil targets the enzyme DHODH, thereby disrupting the production of pyrimidine nucleotides essential for fungal cell wall synthesis .
Temporal Effects in Laboratory Settings
It is known that Fenoxanil has been used to control rice blast, and disease of other crops, fruits, and vegetables .
Metabolic Pathways
Fenoxanil interacts with the de novo pyrimidine biosynthesis pathway by inhibiting the enzyme DHODH . This disrupts the production of pyrimidine nucleotides, which are essential for fungal cell wall synthesis .
属性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O2/c1-9(2)15(4,8-18)19-14(20)10(3)21-13-6-5-11(16)7-12(13)17/h5-7,9-10H,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOKJNROJISWRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057942 | |
| Record name | Fenoxanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115852-48-7 | |
| Record name | Fenoxanil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115852-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenoxanil [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115852487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenoxanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanamide, N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOXANIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VES28A6VJ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


